molecular formula C16H15N3 B3021543 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 74873-41-9

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B3021543
CAS RN: 74873-41-9
M. Wt: 249.31 g/mol
InChI Key: MAOPIIGFJUIBSL-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound with the CAS Number: 74873-41-9 . It has a molecular weight of 249.32 and is a solid in physical form .


Synthesis Analysis

The compound was synthesized by treating cyclohexanone with 2–benzylidenemalononitrile in the presence of ammonium acetate . The reactivity of the compound towards dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanate were studied .


Molecular Structure Analysis

The structure of the compound was unambiguously confirmed by X-ray crystallography . The InChI Code for the compound is 1S/C16H15N3/c17-10-13-15 (11-6-2-1-3-7-11)12-8-4-5-9-14 (12)19-16 (13)18/h1-3,6-7H,4-5,8-9H2, (H2,18,19) .


Chemical Reactions Analysis

The compound reacted with DMF-DMA in dioxane to afford another compound . When this compound was refluxed with hydrazine hydrate in absolute ethanol, it yielded the corresponding 3–amino–4 (3H) imino–5-phenyl–6,7,8,9–tetrahydropyrimido [4, 5-b]quinoline through an intermediate .


Physical And Chemical Properties Analysis

As mentioned earlier, the compound is a solid in physical form . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Agrochemicals

Background::
Applications::

These applications highlight the versatility of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile across different scientific domains. Keep in mind that ongoing research may uncover additional uses for this compound. If you need further details or have specific questions, feel free to ask! 🌟

Future Directions

The compound and its derivatives have potential biological properties, including antimalarial, anticancer, antimicrobial, and anti-inflammatory activities . Therefore, future research could focus on exploring these properties further and developing potential applications in medicine.

properties

IUPAC Name

2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(13)18/h1-3,6-7H,4-5,8-9H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOPIIGFJUIBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353807
Record name 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

CAS RN

5272-37-7
Record name 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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